molecular formula C16H11Cl4N3O2 B12026188 3,4-Dichloro-N-(2-(2-(2,4-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide CAS No. 764652-84-8

3,4-Dichloro-N-(2-(2-(2,4-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B12026188
CAS No.: 764652-84-8
M. Wt: 419.1 g/mol
InChI Key: CTCASAUDPFVSAX-QPJQQBGISA-N
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Description

3,4-Dichloro-N-(2-(2-(2,4-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound characterized by its multiple chlorine substitutions and benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-(2-(2-(2,4-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2,4-dichlorobenzylidene hydrazine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(2-(2-(2,4-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3,4-Dichloro-N-(2-(2-(2,4-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-(2-(2-(2,4-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-(3,4-dichlorobenzylidene)aniline
  • 2,3-Dichloro-N-(3,4-dichlorobenzylidene)aniline
  • 2,5-Dichloro-N-(3,4-dichlorobenzylidene)aniline

Uniqueness

3,4-Dichloro-N-(2-(2-(2,4-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific substitution pattern and the presence of both benzylidene and hydrazino groups. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

CAS No.

764652-84-8

Molecular Formula

C16H11Cl4N3O2

Molecular Weight

419.1 g/mol

IUPAC Name

3,4-dichloro-N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C16H11Cl4N3O2/c17-11-3-1-10(13(19)6-11)7-22-23-15(24)8-21-16(25)9-2-4-12(18)14(20)5-9/h1-7H,8H2,(H,21,25)(H,23,24)/b22-7+

InChI Key

CTCASAUDPFVSAX-QPJQQBGISA-N

Isomeric SMILES

C1=CC(=C(C=C1C(=O)NCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

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